Boc-N-Me-D-Arg(Tos)-OH

Overview

Description

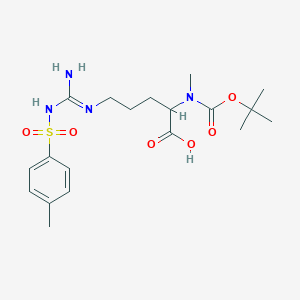

Boc-N-Me-D-Arg(Tos)-OH is a protected derivative of D-arginine, a non-proteinogenic amino acid. It features three key modifications:

- N-terminal Boc (tert-butyloxycarbonyl) group: A temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .

- N-methylation (N-Me): Enhances metabolic stability and modulates peptide conformation .

- Tosyl (Tos) protection on the guanidino group: Prevents undesired side reactions during peptide assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Arg(Tos)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of arginine is protected using the Boc group to prevent unwanted reactions.

Methylation: The nitrogen atom is methylated to form N-methyl-D-arginine.

Tosylation: The side chain of arginine is tosylated to introduce the Tos group.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Solvent Compatibility

Studies on related Boc-protected arginine derivatives show:

| Solvent | Stability of Boc-Arg(Tos)-OH Analogues |

|---|---|

| DMF | Stable for ≤7 days |

| NBP | Stable for ≤7 days |

| TFA | Boc group removed within 30 min |

δ-Lactam Formation

During activation with DIC/OxymaPure, Boc-Arg(Tos)-OH derivatives exhibit reduced δ-lactam formation compared to Boc₂-Arg or Pbf-Arg:

| Protecting Group | δ-Lactam Formation (45°C, 120 min) |

|---|---|

| Boc₂-Arg | 60% |

| Arg(Pbf) | 12% |

| Arg(Tos) | 3% |

Tos Group Removal

Boc Group Removal

Comparative Analysis of Arginine Protecting Groups

| Parameter | Tos | Pbf | Boc₂ |

|---|---|---|---|

| δ-Lactam Rate | Lowest (3%) | Moderate (12%) | Highest (60%) |

| Acid Stability | High | Moderate | Low |

| Coupling Efficiency | >99% | >99% | 28% |

Key Challenges

Scientific Research Applications

Peptide Synthesis

Boc-N-Me-D-Arg(Tos)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the Tos group protects the side chain, allowing for selective coupling reactions. This dual protection is crucial for synthesizing complex peptides without unwanted side reactions.

Key Reactions :

- Coupling Reactions : The compound can be coupled with other amino acids using coupling reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and carbodiimides to form peptide bonds .

- Deprotection : The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), while the Tos group can be removed under basic conditions.

Biological Research

In biological studies, this compound is utilized to investigate protein-protein interactions and enzyme-substrate interactions. Its structural properties allow researchers to explore the functional roles of arginine residues in proteins.

Case Study :

A study on opioid peptides demonstrated that modifications with D-Arg residues significantly enhanced binding affinities at μ-opioid receptors, showcasing the importance of arginine in pharmacological activity .

Medicinal Chemistry

This compound plays a vital role in developing peptide-based therapeutics. Its ability to modify peptide sequences allows for the creation of drugs with improved efficacy and stability.

Example :

Nafarelin acetate, a potent luteinizing hormone-releasing hormone (LHRH) agonist, incorporates similar arginine derivatives to modulate hormonal responses effectively .

Data Table: Comparison of Protective Groups in Peptide Synthesis

| Compound | Protecting Groups | Stability | Reactivity | Applications |

|---|---|---|---|---|

| This compound | Boc, Tos | High | Selective | SPPS, drug development |

| Boc-D-Arg(Pbf)-OH | Boc, Pbf | Moderate | Selective | Peptide synthesis |

| Fmoc-D-Arg(Pbf)-OH | Fmoc, Pbf | High | Selective | SPPS |

Recent Advances

Recent research has also explored the synthesis of room-temperature ionic liquids derived from Boc-protected amino acids, demonstrating their utility as multifunctional reactants in organic synthesis . These advancements indicate a growing interest in utilizing this compound beyond traditional applications.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Boc-N-Me-D-Arg(Tos)-OH involves its interaction with specific enzymes or receptors. The Boc and Tos groups play a crucial role in modulating the compound’s reactivity and binding affinity. The methylated nitrogen may influence the compound’s stability and solubility, affecting its overall activity.

Comparison with Similar Compounds

Key Properties :

- CAS No.: 108695-16-5

- Molecular formula : C19H30N4O6S

- Molecular weight : 442.5 g/mol

- Storage : Stable at -20°C under inert conditions.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Protecting Groups: Tos vs. Mtr: Tosyl (Tos) is stable under acidic conditions but requires strong acids (e.g., HF) for removal, whereas Mtt/Mtr groups are acid-labile, enabling selective deprotection in orthogonal strategies . Boc vs. Boc is preferred for its compatibility with Tos .

Stereochemistry :

- The D-configuration in this compound confers resistance to enzymatic degradation compared to L-arginine derivatives, making it valuable in therapeutic peptides .

N-Methylation :

- Reduces hydrogen-bonding capacity, increasing lipophilicity and membrane permeability. This modification is absent in Boc-Arg(Tos)-OH, which retains higher aqueous solubility .

Synthetic Utility :

Biological Activity

Boc-N-Me-D-Arg(Tos)-OH, also known as Boc-N-Methyl-D-Arginine with a Tosyl group, is a synthetic derivative of the amino acid arginine. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylated nitrogen atom, and a tosyl (Tos) group. These structural features enhance its stability and reactivity, making it a valuable intermediate in peptide synthesis and various biochemical applications. This article explores its biological activity, focusing on its role in enzyme interactions, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is , with a melting point of approximately -90ºC (dec.) and a density of . The presence of the Boc and Tos groups significantly influences its solubility and stability in biological systems.

This compound is primarily used to study protein interactions and enzyme functions. It acts as both a substrate and an inhibitor in biochemical assays involving arginine-related pathways. The compound's derivatives have shown potential antimicrobial, antiviral, or anticancer properties, making them relevant in drug development .

2. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in nitric oxide (NO) synthesis and other metabolic pathways. The methylation at the nitrogen atom alters the compound's binding affinity to enzymes compared to its unmodified counterparts. For instance, studies have demonstrated that modifications to arginine derivatives can significantly affect their biological activity .

3. Comparative Studies

A comparative analysis of this compound with similar compounds highlights its unique features:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Boc-D-Arginine | Lacks the methyl group on nitrogen | Methylation enhances reactivity |

| Boc-N-Methyl-L-Arginine | Contains the L-isomer of arginine | D-isomer specificity affects biological activity |

| Fmoc-N-Methyl-D-Arginine | Uses Fmoc as a protecting group | Different protecting group influences stability |

| Boc-D-Lysine | Similar amino acid structure | Lysine's side chain differs from arginine |

This table illustrates how the methylation and protective groups contribute to the compound's reactivity and stability, making it suitable for specialized applications in peptide synthesis and biochemical research .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent. The mechanism was attributed to its ability to interfere with bacterial protein synthesis pathways .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity at low concentrations, demonstrating its potential use in therapeutic applications targeting metabolic disorders .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of arginine derivatives. For example, studies have shown that variations in net charge and lipophilicity can significantly influence peptide interactions with biological membranes . Furthermore, ongoing research aims to optimize these derivatives for improved efficacy in drug development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-N-Me-D-Arg(Tos)-OH, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu chemistry with DIC/HOBt as coupling reagents. After deprotection and cleavage, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity using:

- HPLC : ≥95% purity at 214 nm.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected: ~495.6 g/mol).

- NMR : Characterize using ¹H/¹³C NMR in DMSO-d6, focusing on Boc (δ 1.4 ppm) and Tos (δ 2.3 ppm) groups .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Methodological Answer : Store under inert gas (argon) at –20°C in airtight, desiccated containers. Pre-weigh aliquots to minimize exposure. Monitor stability via periodic TLC (silica gel, chloroform/methanol/acetic acid 85:10:5) and HPLC. Degradation products (e.g., free Arg or Tos cleavage) should trigger re-purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry (D-configuration) and N-methylation via coupling patterns and chemical shifts.

- IR Spectroscopy : Identify carbonyl (Boc: ~1680 cm⁻¹) and sulfonic acid (Tos: ~1170 cm⁻¹) groups.

- CD Spectroscopy : Assess chiral integrity in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent traces. Use:

- DSC/TGA : Differentiate polymorphs via endothermic peaks.

- PXRD : Compare crystallinity with literature data.

- Karl Fischer Titration : Quantify residual moisture affecting solubility. Replicate experiments under controlled humidity and document solvent systems (e.g., DMF vs. DMSO) .

Q. What strategies optimize coupling efficiency when incorporating this compound into peptide sequences?

- Methodological Answer :

- Activation : Use HATU/DIPEA in DMF for sterically hindered residues.

- Microwave-assisted Synthesis : Reduce reaction time (5–10 min at 50°C).

- Monitoring : Track coupling via Kaiser test or FT-IR for unreacted amines.

- Side Reactions : Suppress racemization with additives like Oxyma Pure .

Q. How can computational modeling predict the conformational impact of N-methylation in this compound on peptide-receptor interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.

- Docking Studies (AutoDock Vina) : Compare binding affinities of methylated vs. non-methylated analogs.

- QM/MM : Calculate energy barriers for rotameric states affecting bioactivity .

Q. What analytical approaches address overlapping signals in NMR spectra due to Tos and Boc groups?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve scalar couplings and assign quaternary carbons.

- Variable Temperature NMR : Shift exchangeable protons (e.g., Arg guanidinium) to reduce overlap.

- Selective Decoupling : Isolate Tos methyl protons .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for peptides containing this compound?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (10⁻¹²–10⁻⁶ M) to identify non-linear effects.

- Cell Line Variability : Use ≥3 cell lines (e.g., HEK293, HeLa) and normalize to housekeeping genes.

- Protease Stability Assays : Confirm peptide integrity post-incubation via LC-MS .

Q. What statistical methods validate reproducibility in this compound synthesis yields?

- Methodological Answer :

- ANOVA : Compare batch-to-batch variability (n ≥ 5).

- Grubbs’ Test : Identify outliers in yield data.

- Design of Experiments (DoE) : Optimize parameters (temperature, equivalents) via response surface methodology .

Q. Research Design Considerations

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound in drug delivery systems?

Properties

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.